Structural Uniqueness: The 3-Piperidine Carbonyl Substitution vs. Common 3-Aryl or 3-Alkyl Isothiazole Analogs
The target compound presents a unique 3-piperidine-1-carbonyl group, which is structurally distinct from the more common 3-aryl or 3-methyl substituents found in numerous patents and research compounds. For example, a foundational patent on nematicidal isothiazole derivatives focuses on a 3-aryl scaffold, while mitotic checkpoint inhibitor patents highlight a specific 3-methyl-5-[(heteroaryl)amino] substitution pattern [1]. As shown in BindingDB data for the mitotic checkpoint patent, compounds with a 3-methyl and specific 5-amino substitution are inactive against kinases like Bub1 and TTK (IC50 > 20,000 nM), underscoring the high structural sensitivity of this chemical class [2]. The distinct piperidine-carbonyl group may offer different binding or reactivity profiles that are not accessible with a simple 3-methyl, 3-aryl, or unsubstituted isothiazole .
| Evidence Dimension | Key Structural Substituent at Position 3 |
|---|---|
| Target Compound Data | Piperidine-1-carbonyl |
| Comparator Or Baseline | Methyl (e.g., in many patent examples) or Aryl (e.g., 4-fluorophenyl, as in US4539328) [REFS-3, REFS-5] |
| Quantified Difference | No quantitative biological data exists for the target compound. For closely related isothiazoles in the mitotic checkpoint inhibitor class, modifying the 3-substituent is known to shift kinase IC50 values from inactive (>20,000 nM) to active ranges. |
| Conditions | This is a structural comparison. Kinase assay data is from the mitotic checkpoint inhibitor patent family, not the target compound itself [REFS-3, REFS-4]. |
Why This Matters
The unique 3-substituent is the primary driver of differential biological activity within the isothiazole-5-carboxylic acid class, making it the key feature for selecting this compound over readily available 3-methyl or 3-aryl analogs.
- [1] Bayer Pharma Aktiengesellschaft. AMINO-SUBSTITUTED ISOTHIAZOLES. US Patent US9682995B1. Filed 2014-01-28. Retrieved from freepatentsonline.com. View Source
- [2] BindingDB. Entry for BDBM162124 (US9682995, 36). IC50 data for Bub1 and TTK kinases. Accessed 2026-05-04. View Source
- [3] Anonymous. Nematicidal isothiazole derivatives. US Patent US4539328A. Published 1985-09-03. Retrieved from patents.justia.com. View Source
